Bis(4-tert-butyl-2,6-dimethylphenyl) disulfide
Overview
Description
Bis(4-tert-butyl-2,6-dimethylphenyl) disulfide is a yellow crystalline solid . It is non-volatile at room temperature and insoluble in water, but soluble in organic solvents such as ether and ethanol .
Synthesis Analysis
The synthesis of this compound involves the use of 1-tert-Butyl-3,5-dimethylbenzene in the synthesis of bulky, multi-alkylated diaryl disulfides . The preparation method comprises using aromatic hydrocarbon as a raw material and reacting with chlorosulfonic acid to generate aryl chlorosulfonic acid, and reacting with sulfoxide chloride to synthesize aryl sulfonyl chloride .Molecular Structure Analysis
The molecular formula of this compound is C24H34S2 . The exact structure may be available in 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 386.66 . It is insoluble in water but soluble in organic solvents such as ether and ethanol .Scientific Research Applications
Photo-oxidative Polymerization
Bis(3,5-dimethylphenyl) disulfide, closely related to Bis(4-tert-butyl-2,6-dimethylphenyl) disulfide, has been utilized in photo-oxidative polymerization processes. The polymerization leverages 2,3-dicyanonaphthalene as a sensitizer and enables the formation of poly(thio-2,6-dimethyl-1,4-phenylene) at room temperature. This process is notable for producing polymers uncontaminated with metal salts through electrophilic reactions of sulfonium cations generated via photo-oxidation (Yamamoto, Oyaizu, & Tsuchida, 1993).
Antioxidant Activity and Biological Potential
Another research avenue for similar disulfides involves the exploration of their antioxidant activities and potential cytotoxic properties, making them candidates for chemotherapeutic agents. The antioxidant efficiency of certain phenol-containing disulfides like bis(3,5-di-tert-butyl-4-hydroxyphenyl) disulfide increases over time due to the synergistic action of its molecular fragments. Such compounds have also shown significant cytotoxicity on certain cell lines, indicating their potential in antitumor therapy (Osipova et al., 2022).
Molecular Structure Studies
Bis(organothiophosphoryl) disulfides, sharing structural similarities with this compound, have been the subject of structural and dynamic studies, involving techniques like X-ray diffraction and solid-state NMR spectroscopy. These studies reveal variations in the S–S disulfide bond length and discuss the influence of molecular conformation on bond lengths, adding to the understanding of the molecular dynamics of such compounds (Knopik et al., 1993).
Solid-State NMR and X-ray Diffraction Studies
The geometry and intramolecular dynamics of bis(organothiophosphoryl) dichalcogenides have been meticulously studied through solid-state NMR and X-ray diffraction, providing insights into the conformational preferences and structural parameters of these compounds, which could be relevant to similar bis(disulfides) (Potrzebowski et al., 1997).
Safety and Hazards
Properties
IUPAC Name |
5-tert-butyl-2-[(4-tert-butyl-2,6-dimethylphenyl)disulfanyl]-1,3-dimethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34S2/c1-15-11-19(23(5,6)7)12-16(2)21(15)25-26-22-17(3)13-20(14-18(22)4)24(8,9)10/h11-14H,1-10H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNGAMRVCCZXCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1SSC2=C(C=C(C=C2C)C(C)(C)C)C)C)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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